molecular formula C16H19BrN2 B12338589 N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide

N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide

Cat. No.: B12338589
M. Wt: 319.24 g/mol
InChI Key: HBXOZMBYCGMPND-UHFFFAOYSA-N
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Description

N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a chemical compound with a complex structure that includes a pyridine ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide typically involves the reaction of 4-pyridinemethanol with 1,2,3,4-tetrahydro-1-naphthalenamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydronaphthalene derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Linopirdine: A compound with a similar pyridine structure, known for its cognitive-enhancing properties.

    1,4-Dihydropyridine: A class of compounds with diverse pharmaceutical applications, including calcium channel blockers.

Uniqueness

N-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is unique due to its specific combination of a pyridine ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19BrN2

Molecular Weight

319.24 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide

InChI

InChI=1S/C16H18N2.BrH/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13;/h1-2,4,6,8-11,16,18H,3,5,7,12H2;1H

InChI Key

HBXOZMBYCGMPND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CC=NC=C3.Br

Origin of Product

United States

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